Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride

Regulatory Compliance Environmental Fate Polymer Manufacturing

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) is a perfluorinated sulfonyl fluoride vinyl ether monomer with molecular formula C₇F₁₆O₄S and molecular weight 484.11 g/mol. This compound serves as the critical sulfonyl fluoride-containing precursor comonomer for manufacturing Nafion-type perfluorosulfonic acid (PFSA) proton exchange membranes used in hydrogen fuel cells and chlor-alkali electrolysis.

Molecular Formula C7F16O4S
Molecular Weight 484.11 g/mol
CAS No. 27744-59-8
Cat. No. B1316186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePerfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride
CAS27744-59-8
Molecular FormulaC7F16O4S
Molecular Weight484.11 g/mol
Structural Identifiers
SMILESC(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F
InChIInChI=1S/C7F16O4S/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25
InChIKeyVQUXEUQKVBTRLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) | Procurement & Technical Selection Guide


Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) is a perfluorinated sulfonyl fluoride vinyl ether monomer with molecular formula C₇F₁₆O₄S and molecular weight 484.11 g/mol [1]. This compound serves as the critical sulfonyl fluoride-containing precursor comonomer for manufacturing Nafion-type perfluorosulfonic acid (PFSA) proton exchange membranes used in hydrogen fuel cells and chlor-alkali electrolysis [2]. It features a fluorinated ether backbone terminating in a polymerizable vinyl ether group and a hydrolyzable -SO₂F group, enabling copolymerization with tetrafluoroethylene (TFE) followed by quantitative hydrolysis to yield the ion-conductive sulfonic acid form [3]. This compound is structurally distinct from shorter-chain sulfonyl fluoride vinyl ethers and from legacy perfluorooctane sulfonyl fluoride (PFOSF) in both polymerization behavior and resulting polymer architecture.

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) | Why Generic Substitution Is Not Viable


Procurement decisions involving perfluorosulfonyl fluoride vinyl ethers cannot be reduced to simple functional group equivalence. The pendant side-chain length and ether oxygen spacing in CAS 27744-59-8 directly determine the resulting ionomer's equivalent weight (EW), proton conductivity, and mechanical integrity after copolymerization with tetrafluoroethylene [1]. Substituting a shorter-chain analog such as 1,1,2,2-tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride (SSC monomer, used in Aquivion) or a longer-chain variant produces membranes with fundamentally different hydration behavior and operating temperature ceilings [2]. Furthermore, the sulfonyl fluoride moiety's hydrolytic susceptibility varies with the adjacent perfluoroether architecture, affecting both polymerization process robustness and post-polymerization activation yield [3]. Finally, regulatory scrutiny on perfluorinated substances means that procurement of CAS 27744-59-8 versus legacy long-chain sulfonyl fluorides (e.g., PFOSF, C8) carries distinct compliance implications [4]. The quantitative evidence below substantiates each of these differentiation vectors.

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) | Quantitative Differentiation Evidence vs. Comparators


Regulatory Status | Non-PFOS Classification vs. Perfluorooctane Sulfonyl Fluoride (PFOSF, C8)

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) is not classified as a perfluorooctane sulfonyl fluoride (PFOSF, C8) derivative and does not fall under the Stockholm Convention Annex B restrictions that apply to PFOSF and its related chemicals [1]. In contrast, PFOSF (C8F17SO2F) is a listed persistent organic pollutant subject to global phase-out. This compound's perfluoroether backbone, containing ether oxygen insertions (C-O-C linkages) and a total of seven fluorinated carbons, structurally diverges from the linear perfluoroalkyl chain of PFOSF, and it functions as a copolymerizable monomer rather than a surfactant end-product [2].

Regulatory Compliance Environmental Fate Polymer Manufacturing

Polymer Membrane Operating Temperature | Nafion-Type vs. Aquivion-Type (Shorter Side-Chain) Membranes

Membranes synthesized using perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (PSEPVE monomer) as the comonomer with tetrafluoroethylene produce Nafion-type polymers with an operating temperature ceiling of approximately 90°C [1]. In contrast, Aquivion-type membranes, which utilize the shorter side-chain monomer 1,1,2,2-tetrafluoro-2-[(trifluorovinyl)oxy]ethanesulfonyl fluoride (SSC monomer), are operable at temperatures of 130°C and higher [1]. This 40°C difference in thermal operational range arises from the distinct side-chain architectures: the longer, more flexible ether spacer in PSEPVE-derived polymers versus the compact side-chain in SSC-derived polymers.

Proton Exchange Membrane Fuel Cell Ionomer Architecture

Hydrolytic Conversion Yield | Quantitative -SO₂F to -SO₃H Transformation Under Mild Conditions

In terpolymer systems containing vinylidene fluoride (VDF) and perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE), the sulfonyl fluoride groups undergo hydrolysis to sulfonic acid functions using potassium hydroxide or lithium carbonate under mild conditions [1]. This conversion was achieved quantitatively (100% conversion of -SO₂F to -SO₃H) without affecting the VDF content and without inducing dehydrofluorination of VDF units [1]. This is a critical process parameter, as incomplete hydrolysis reduces the final membrane's ion-exchange capacity, while over-hydrolysis of VDF-containing backbones can compromise mechanical integrity.

Polymer Functionalization Hydrolysis Kinetics Ion-Exchange Capacity

Resulting Polymer Proton Conductivity | Terpolymer Membrane Performance at 80°C and 100% RH

Crosslinked terpolymer membranes incorporating perfluoro(4-methyl-3,6-dioxaoct-7-ene) sulfonyl fluoride (PFSVE) as the sulfonyl fluoride-bearing comonomer achieved a proton conductivity of 58 mS cm⁻¹ at 80°C and 100% relative humidity (RH) after thermal crosslinking at 240°C, with a hydration number of 33 H₂O per -SO₃H group [1]. The ion-exchange capacities (IEC) of these membranes ranged from 0.95 to 1.32 meq H⁺ g⁻¹, tunable by adjusting the sulfonic acid content in the terpolymer composition [1]. This demonstrates the ability to engineer membrane properties via comonomer feed ratio control using this specific PFSVE monomer.

Proton Conductivity PEMFC Membrane Performance

Polymerization Versatility | Compatibility with Multiple Comonomer Systems and Initiation Methods

Perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride (E7S/FS-141) demonstrates polymerization versatility across multiple methodologies. It has been successfully copolymerized with tetrafluoroethylene via solution radical copolymerization, solvent-free polymerization, and emulsion polymerization in aqueous media [1]. Additionally, this monomer copolymerizes with perfluoropropyl vinyl ether under ultrahigh-pressure conditions (1.5–1.6 GPa) without radical initiators, yielding amorphous copolymers suitable for optical waveguide coatings due to high transparency and low refractive index [2]. This broad processing window contrasts with monomers that exhibit narrower compatibility with specific polymerization techniques.

Copolymerization Ultra-High Pressure Synthesis Radical Polymerization

Physical Property Comparison | Density and Boiling Point vs. Common Fluorinated Solvents

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (FS-141/FC-141) exhibits a boiling point of approximately 133.5°C under atmospheric pressure [1]. This boiling point is substantially higher than that of tetrafluoroethylene (TFE, BP = -76.5°C), the gaseous comonomer with which it is routinely copolymerized. At typical polymerization temperatures (below 100°C), FS-141 remains in the liquid phase, enabling controlled liquid-phase concentration management through initial reactor charging, while TFE concentration is governed by partial pressure and solubility in the reaction medium [1]. Density data reported by commercial sources indicate 1.693 g/cm³ or predicted 1.824±0.06 g/cm³ [2], with a flash point of 53°C .

Physicochemical Properties Process Engineering Monomer Handling

Perfluoro(4-methyl-3,6-dioxaoctane)sulfonyl fluoride (CAS 27744-59-8) | Validated Application Scenarios


Nafion-Type Proton Exchange Membrane Manufacturing for Hydrogen Fuel Cells

This compound (PSEPVE monomer) is the established sulfonyl fluoride comonomer for synthesizing Nafion-type perfluorosulfonic acid (PFSA) copolymers via copolymerization with tetrafluoroethylene (TFE). The resulting sulfonyl fluoride copolymer is subsequently hydrolyzed to the sulfonic acid form to produce proton-conductive membranes. The membranes operate effectively at temperatures up to approximately 90°C [1] and are the industry benchmark for low-temperature PEMFC applications. Procurement of this specific monomer is essential for replicating Nafion-equivalent membrane properties.

Chlor-Alkali Electrolysis Cell Separators

Copolymers derived from perfluoro(3,6-dioxa-4-methyl-7-octene)sulfonyl fluoride and tetrafluoroethylene are utilized as cation exchange membranes in chlor-alkali electrolysis cells [1]. The high chemical stability of the perfluorinated backbone ensures durability in the strongly oxidative and caustic environment of chlorine production, while the sulfonic acid groups enable selective cation transport.

Crosslinked Terpolymer Membranes with Tunable Ion-Exchange Capacity for PEMFCs

This sulfonyl fluoride monomer (PFSVE) is incorporated into terpolymer systems with vinylidene fluoride (VDF) and nitrile-containing cure site monomers to produce crosslinkable fuel cell membranes. The quantitative hydrolysis of -SO₂F to -SO₃H under mild KOH or Li₂CO₃ conditions [2] enables precise control over ion-exchange capacity (IEC range: 0.95–1.32 meq H⁺ g⁻¹), with proton conductivities reaching 58 mS cm⁻¹ at 80°C and 100% RH after thermal crosslinking at 240°C [2].

Amorphous Perfluorinated Copolymers for Optical Waveguide Coatings

Through ultrahigh-pressure copolymerization (1.5–1.6 GPa) with perfluoropropyl vinyl ether without radical initiators, this monomer yields amorphous perfluorinated copolymers exhibiting high optical transparency in visible and near-IR regions and low refractive index [3]. These properties make the resulting materials suitable for coatings in optical waveguides and fibers, expanding application scope beyond ion-exchange membranes.

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